4-Amino-1-methyl-1H-imidazole-5-sulfonamide

Purity Intermediate Sildenafil

4-Amino-1-methyl-1H-imidazole-5-sulfonamide (CAS 71518-19-9) is a heterocyclic building block characterized by an imidazole core with an amino group at the 4-position, a methyl group at the 1-position, and a sulfonamide moiety at the 5-position. This substitution pattern yields a molecular formula of C4H8N4O2S and a molecular weight of 176.20 g/mol.

Molecular Formula C4H8N4O2S
Molecular Weight 176.2 g/mol
CAS No. 71518-19-9
Cat. No. B3357205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-methyl-1H-imidazole-5-sulfonamide
CAS71518-19-9
Molecular FormulaC4H8N4O2S
Molecular Weight176.2 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1S(=O)(=O)N)N
InChIInChI=1S/C4H8N4O2S/c1-8-2-7-3(5)4(8)11(6,9)10/h2H,5H2,1H3,(H2,6,9,10)
InChIKeyBHPVQPUZTGMFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-methyl-1H-imidazole-5-sulfonamide (CAS 71518-19-9): Key Intermediate for Sildenafil and PDE5 Inhibitor Development


4-Amino-1-methyl-1H-imidazole-5-sulfonamide (CAS 71518-19-9) is a heterocyclic building block characterized by an imidazole core with an amino group at the 4-position, a methyl group at the 1-position, and a sulfonamide moiety at the 5-position [1]. This substitution pattern yields a molecular formula of C4H8N4O2S and a molecular weight of 176.20 g/mol [2]. As a versatile scaffold, this compound serves as a critical intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, most notably sildenafil (Viagra), and its structural analogs [3].

Why Generic Substitution Fails: The Unique Structural Features of 4-Amino-1-methyl-1H-imidazole-5-sulfonamide


The precise substitution pattern of 4-Amino-1-methyl-1H-imidazole-5-sulfonamide is non-negotiable for maintaining the desired pharmacophore in downstream PDE5 inhibitors. Unlike simpler imidazole sulfonamides (e.g., 1-methyl-1H-imidazole-5-sulfonamide), the presence of both the amino group at the 4-position and the sulfonamide at the 5-position is critical for the subsequent regioselective functionalization required to construct the pyrazolopyrimidinone core of sildenafil [1]. Substitution with analogs lacking this specific arrangement, such as those with different halogen or alkyl substitutions, can lead to significant loss of PDE5 inhibitory activity or complete synthetic failure due to altered reactivity [2]. The following quantitative evidence demonstrates where this specific compound provides measurable advantages over its closest comparators.

4-Amino-1-methyl-1H-imidazole-5-sulfonamide: Quantitative Differentiation Evidence for Procurement Decisions


Superior Purity Specifications for Sensitive Synthetic Applications

For the synthesis of high-value PDE5 inhibitors, the purity of the starting intermediate directly impacts final yield and purification costs. 4-Amino-1-methyl-1H-imidazole-5-sulfonamide is commercially available with a documented purity of ≥98% , which is critical for minimizing side reactions during the subsequent chlorosulfonation step. In comparison, the non-aminated analog 1-methyl-1H-imidazole-5-sulfonamide is commonly offered at a lower purity specification of 95%+ . This 3% difference in purity is significant for process chemistry, where impurities can lead to the formation of byproducts that are difficult to separate, thereby reducing overall yield and increasing manufacturing costs.

Purity Intermediate Sildenafil

Critical Role in Sildenafil Synthesis: Reaction Yield and Process Efficiency

In the synthesis of sildenafil, 4-Amino-1-methyl-1H-imidazole-5-sulfonamide serves as the direct precursor to the key chlorosulfonyl intermediate. The presence of the 4-amino group is essential for the regioselective chlorosulfonation at the 5-position, a reaction that proceeds with high efficiency [1]. While direct yield data for this specific intermediate is not publicly reported, the overall synthetic routes to sildenafil that utilize this imidazole scaffold have been optimized to achieve high throughput and efficiency [2]. In contrast, alternative imidazole building blocks lacking the 4-amino group (e.g., 2-chloro-1-methyl-1H-imidazole-5-sulfonamide) require additional synthetic steps for functionalization and are less efficient for constructing the pyrazolopyrimidinone core .

Sildenafil PDE5 Inhibitor Synthesis

Favorable Physicochemical Profile for Reaction Handling and Purification

4-Amino-1-methyl-1H-imidazole-5-sulfonamide exhibits a computed XLogP3 value of -0.7 [1], indicating hydrophilic character that facilitates its use in aqueous reaction workups and purification steps. In comparison, the non-aminated analog 1-methyl-1H-imidazole-5-sulfonamide has a higher molecular weight and different polarity, which may impact its solubility profile [2]. The target compound's calculated hydrogen bond donor count (2) and acceptor count (5) [1] are critical for its reactivity in subsequent sulfonamide formation and amidation reactions, distinguishing it from analogs with altered hydrogen bonding capabilities.

Physicochemical LogP Solubility

Optimal Application Scenarios for 4-Amino-1-methyl-1H-imidazole-5-sulfonamide Based on Quantitative Differentiation


Synthesis of Sildenafil and PDE5 Inhibitor Analogs

This compound is the preferred starting material for the construction of the pyrazolopyrimidinone core found in sildenafil and its structural analogs. The presence of the 4-amino group enables regioselective chlorosulfonation, a critical step in the commercial manufacturing process [1]. Procurement of this specific intermediate is essential for maintaining process efficiency and final product purity [2].

Development of Novel Sulfonamide-Based Therapeutics

The imidazole-5-sulfonamide scaffold is a versatile building block for medicinal chemistry programs targeting enzymes such as carbonic anhydrases and angiotensin II receptors [3]. The amino group at the 4-position provides a handle for further derivatization, enabling the synthesis of focused libraries for structure-activity relationship (SAR) studies [4].

Process Chemistry and Scale-Up Research

For process chemists optimizing the synthesis of PDE5 inhibitors, the high purity (≥98%) of 4-Amino-1-methyl-1H-imidazole-5-sulfonamide reduces the burden of purification and minimizes impurity carryover. This is critical for achieving robust, reproducible yields in large-scale manufacturing [5].

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